Methyl 2-amino-2-(4-methoxyphenyl)propanoate
Overview
Description
“Methyl 2-amino-2-(4-methoxyphenyl)propanoate” is a chemical compound with the CAS Number: 1178066-89-1 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 2- (4-methoxyphenyl)propanoate . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(4-methoxyphenyl)propanoate” is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-methoxyphenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
1. Sorption to Soil and Minerals Research has highlighted the sorption characteristics of various phenoxy herbicides, including compounds structurally related to methyl 2-amino-2-(4-methoxyphenyl)propanoate, to different soil types, organic matter, and minerals. The study emphasizes the significance of soil parameters such as pH, organic carbon content, and iron oxides in understanding the sorption process, suggesting implications for environmental fate and mobility of similar compounds (Werner, Garratt, & Pigott, 2012).
2. Methionine Bioefficacy Methyl 2-amino-2-(4-methoxyphenyl)propanoate's structural resemblance to compounds involved in methionine bioefficacy studies, such as HMTBA and DL-Methionine, suggests potential relevance in amino acid metabolism and nutritional research. These studies explore the chemical, metabolic, and nutritional aspects of methionine sources, which could hint at applications in animal nutrition and growth promotion (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).
3. Neuroprotective and Anti-carcinogenic Effects Research on estrogenic compounds and their metabolites, such as 2-methoxyestradiol derived from estrogen metabolism, suggests potential neuroprotective and anti-carcinogenic applications. These findings point towards the exploration of similar compounds for their effects on estrogen-induced cancers and neurological protection (Zhu & Conney, 1998).
4. Amino Acid Regulation in Humans Investigations into amino acids and their role in regulating methyl balance in humans provide insights into the metabolic pathways essential for methylation reactions, which are crucial for DNA synthesis, repair, and epigenetic regulation. These studies could inform the development of therapeutic strategies targeting amino acid metabolism for disease treatment and prevention (Brosnan, da Silva, & Brosnan, 2007).
5. Environmental Estrogenic Activities The environmental impact and estrogenic activities of chemicals like methoxychlor, which undergoes metabolic conversion to an active estrogenic form, underscore the importance of evaluating similar compounds for their potential effects on reproductive health and development. Such research is crucial for assessing environmental risks associated with exposure to estrogenic chemicals (Cummings, 1997).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-2-(4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)15-3)8-4-6-9(14-2)7-5-8/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGDZRQOZUPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-methoxyphenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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